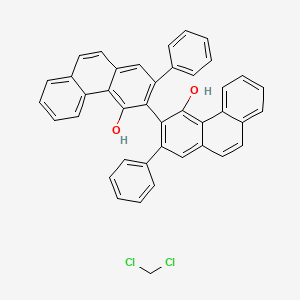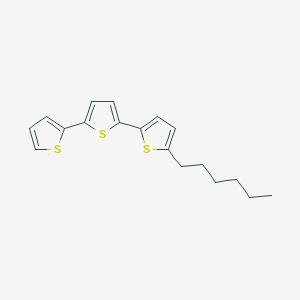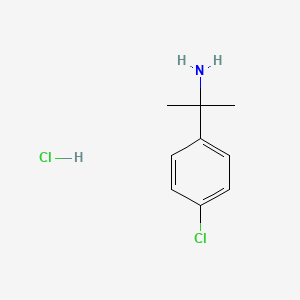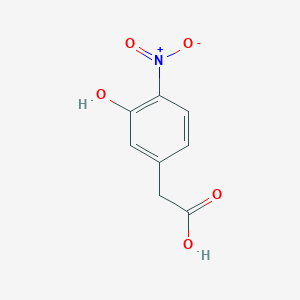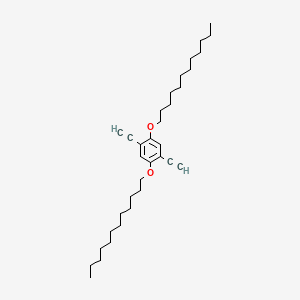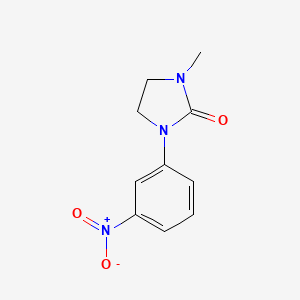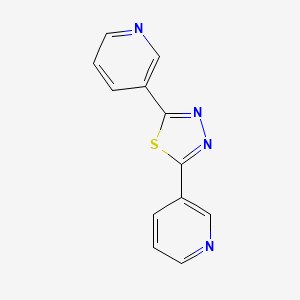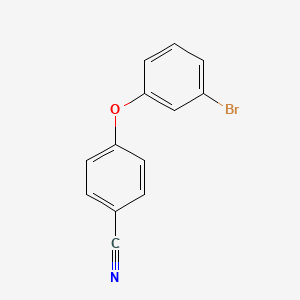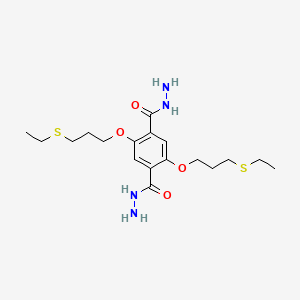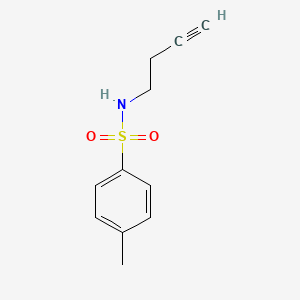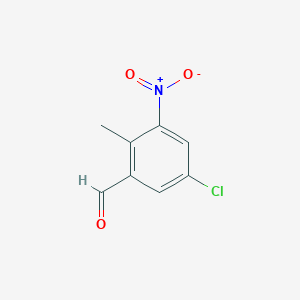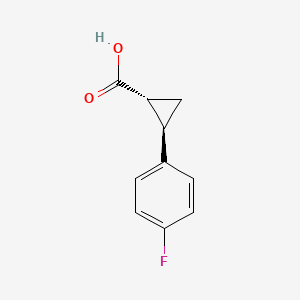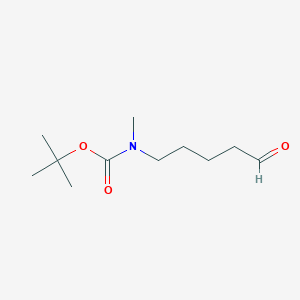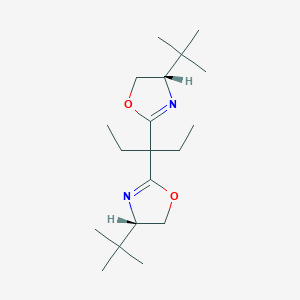
(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
Descripción general
Descripción
(4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a chiral bisoxazoline compound. This compound is known for its utility as a ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds. The presence of tert-butyl groups and the oxazoline rings contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the reaction of a suitable diol with an oxazoline derivative under specific conditions. One common method includes the use of a pentane-3,3-diyl diol and 4-tert-butyl-4,5-dihydrooxazole in the presence of a dehydrating agent to facilitate the formation of the bisoxazoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazoline oxides.
Reduction: Reduction reactions can convert the oxazoline rings to their corresponding alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline oxides, while reduction can produce diols.
Aplicaciones Científicas De Investigación
(4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential in enzyme mimetics and as a scaffold for drug design.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involved often relate to the activation of substrates for asymmetric synthesis .
Comparación Con Compuestos Similares
Similar Compounds
(4S,4’S)-2,2’-(Pentane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole): Similar structure but with benzyl groups instead of tert-butyl groups.
(4S,4’S)-2,2’-(3-Pentylidene)bis(4-isopropyloxazoline): Contains isopropyl groups and a different backbone structure.
Uniqueness
The uniqueness of (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) lies in its specific steric and electronic properties imparted by the tert-butyl groups and the oxazoline rings. These features make it particularly effective as a chiral ligand in asymmetric catalysis, offering high selectivity and efficiency in various chemical reactions .
Propiedades
IUPAC Name |
(4S)-4-tert-butyl-2-[3-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2/c1-9-19(10-2,15-20-13(11-22-15)17(3,4)5)16-21-14(12-23-16)18(6,7)8/h13-14H,9-12H2,1-8H3/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNIMNQSGAJASD-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC(CO1)C(C)(C)C)C2=NC(CO2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C1=N[C@H](CO1)C(C)(C)C)C2=N[C@H](CO2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


